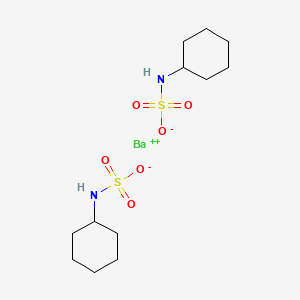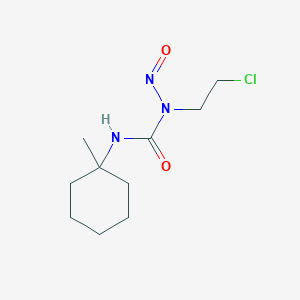
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea is a chemical compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group, a chloroethyl group, and a methylcyclohexyl group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-methylcyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrosourea group into other functional groups, depending on the reagents and conditions used.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: It has been investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Similar in structure but with different alkylating groups.
Lomustine (CCNU): Another nitrosourea compound with a different cyclohexyl group.
Semustine (MeCCNU): Contains a methyl group in place of the cyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other nitrosourea compounds.
Properties
CAS No. |
51667-37-9 |
|---|---|
Molecular Formula |
C10H18ClN3O2 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O2/c1-10(5-3-2-4-6-10)12-9(15)14(13-16)8-7-11/h2-8H2,1H3,(H,12,15) |
InChI Key |
KPNNMTHBYCXAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


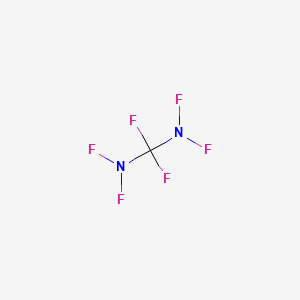
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)

![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
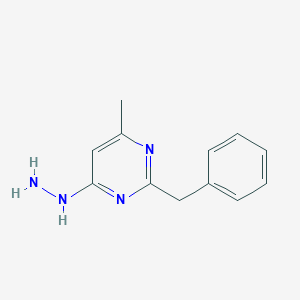
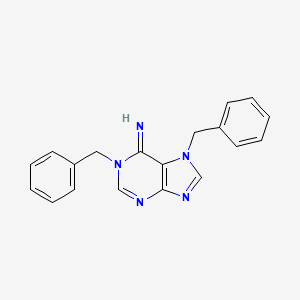
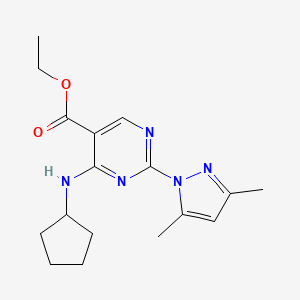
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)

![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
